Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
Description
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS: 73039-97-1) is a spirocyclic ester featuring a bicyclic system where a cyclopropane ring is fused to a tetrahydrofuran-like oxygen-containing ring. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-12-9(11)8-10(13-8)6-4-5-7(10)2/h7-8H,3-6H2,1-2H3 |
InChI Key |
SWROFXZRJINZSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC2C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclopropane Intermediate Formation
A patented method (US5508428A) involves a multi-step synthesis starting from ethyl acetoacetate:
Step 1: Cyclopropanation
Ethyl acetoacetate reacts with 1,2-dibromoethane under basic conditions to form ethyl 1-acetyl-1-cyclopropanecarboxylate.
Step 2: Bromination
The acetyl group undergoes bromination using bromine (Br₂), yielding ethyl 1-bromoacetyl-1-cyclopropanecarboxylate.
Step 3: Cyclization
Reaction with benzylamine facilitates ring closure, producing 5-benzyl-4,7-dioxo-5-azaspiro[2.4]heptane. Subsequent hydrolysis and decarboxylation yield the spirocyclic core.
| Parameter | Specification |
|---|---|
| Reaction temperature | 0–25°C (Step 1), room temp (Step 3) |
| Solvent | Benzene (Step 1), ethanol (Step 3) |
| Yield | 53–91% (similar iodocyclizations) |
Iodocyclization Approach
An alternative route from Semantic Scholar involves iodocyclization for spirocore assembly:
- Precursor Preparation : A diol or ester derivative (e.g., tert-butyl 6-(iodomethyl)-5-oxaspiro[3.4]octane-2-carboxylate) is synthesized via iodocyclization using NaHCO₃ and I₂ in acetonitrile.
- Cyclization : Intramolecular ether formation occurs under mild conditions (0–25°C).
- Purification : Column chromatography (hexane/ethyl acetate) or distillation isolates the product.
- Reagents : NaHCO₃ (3 equiv), I₂ (3 equiv)
- Time : 1–4 hours
- Yield : Up to 91% for analogous structures
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclopropanation | High stereoselectivity | Requires toxic bromine |
| Iodocyclization | Mild conditions, scalability | Iodine handling challenges |
Research Findings and Optimization
- Catalytic Efficiency : Palladium-on-carbon (5% wt) under hydrogen (4 atm) enhances reduction steps, achieving 65–85% yields in spirocyclic intermediates.
- Stereochemical Control : Chiral HPLC resolves enantiomers (e.g., 7-amino derivatives), enabling access to optically pure forms.
- Solvent Impact : Ethyl acetate improves extraction efficiency vs. chloroform in acidic/basic workups.
Industrial-Scale Considerations
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes for similar spirocycles.
- Purification : Simulated moving bed (SMB) chromatography increases throughput by 30%.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives .
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
Physicochemical and Application Differences
Notable Findings:
Biological Activity
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which may confer various biological activities. This article explores its synthesis, biological interactions, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
This compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₃ |
| Molecular Weight | 170.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 73039-97-1 |
The compound features an ester functional group and a spirocyclic framework that may influence its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Common methods include:
- Cyclization Reactions : Utilizing cyclohexanone derivatives and epoxides under acidic or basic conditions.
- Esterification : Reacting the resulting spiro compound with ethyl chloroformate to form the ester.
These methods ensure high yields and purity, critical for subsequent biological studies.
Pharmacological Potential
Research into the biological activity of this compound is still emerging, but preliminary studies suggest several potential therapeutic applications:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar properties.
- Anticancer Properties : Some spirocyclic compounds have demonstrated cytotoxic effects in cancer cell lines, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity, which could be beneficial in treating diseases related to enzyme dysfunction.
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : The unique spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors.
- Modulation of Signaling Pathways : Interaction with molecular targets may alter signaling pathways, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the interactions and effects of similar compounds, providing insights into the potential biological activity of this compound:
- A study on γ-butyrolactones revealed their anti-inflammatory and anticancer activities, suggesting that derivatives like this compound could exhibit similar properties through related mechanisms .
- Research on spirocyclic compounds has shown promising results in enzyme inhibition assays, indicating that modifications to the spiro structure can enhance biological activity .
- Investigations into the pharmacological profiles of structurally similar compounds have highlighted their potential as drug candidates in treating various diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
